3-(ethanesulfonyl)-1-[3-(methylsulfanyl)benzoyl]azetidine is a compound with the molecular formula C13H17NO3S2 and a molecular weight of 299.4 g/mol. This compound has garnered attention due to its potential biological and pharmacological activities, making it a subject of interest in various research fields, particularly in medicinal chemistry. The compound is classified as a heterocyclic organic compound, specifically an azetidine derivative, which is notable for its four-membered ring structure containing nitrogen.
The synthesis of 3-(ethanesulfonyl)-1-[3-(methylsulfanyl)benzoyl]azetidine can be approached through several methods, primarily focusing on the formation of the azetidine ring and the introduction of functional groups. One effective method involves the use of visible light-enabled reactions, such as the aza Paternò-Büchi reaction, which allows for the formation of azetidines under mild conditions without the need for harsh reagents .
In a typical synthesis pathway, starting materials such as sulfonyl chlorides and appropriate amines are reacted to form sulfonylated azetidines. The reaction conditions often include solvents like acetonitrile or methanol and bases such as potassium carbonate to facilitate the nucleophilic substitution required for ring formation .
The molecular structure of 3-(ethanesulfonyl)-1-[3-(methylsulfanyl)benzoyl]azetidine features a four-membered azetidine ring substituted at one nitrogen atom with an ethanesulfonyl group and at one carbon atom with a 3-(methylsulfanyl)benzoyl moiety. The InChI representation of this compound is given by:
This structure indicates the presence of various functional groups that contribute to its chemical reactivity and biological activity.
The compound has a purity level typically around 95%, which is essential for research applications to ensure reliable results.
3-(ethanesulfonyl)-1-[3-(methylsulfanyl)benzoyl]azetidine can participate in several chemical reactions due to its functional groups. The sulfonyl group can undergo nucleophilic substitution reactions, while the azetidine ring may be involved in ring-opening reactions under specific conditions.
The reactivity of this compound can be further explored through its interactions with biological macromolecules. For instance, it may act as an inhibitor or modulator in enzymatic pathways due to its ability to form reversible covalent bonds with target proteins.
The mechanism of action for 3-(ethanesulfonyl)-1-[3-(methylsulfanyl)benzoyl]azetidine is likely related to its interaction with specific biological targets. The presence of the sulfonyl group may enhance its binding affinity to proteins or enzymes involved in various metabolic pathways. This interaction can lead to modulation of biological processes such as signal transduction or enzyme activity.
Data from studies indicate that compounds with similar structures have shown promising results in inhibiting specific pathways linked to diseases, suggesting that this compound could have therapeutic potential .
The physical properties of 3-(ethanesulfonyl)-1-[3-(methylsulfanyl)benzoyl]azetidine include:
Chemically, this compound exhibits properties typical of sulfonyl-containing compounds, including:
3-(ethanesulfonyl)-1-[3-(methylsulfanyl)benzoyl]azetidine has potential applications in:
Research continues to explore the full range of applications for this compound, particularly in developing new therapeutic agents targeting various diseases .
Azetidine-containing compounds represent an emerging structural class in medicinal chemistry, bridging the gap between traditional saturated heterocycles and novel bioactive entities. These constrained four-membered nitrogen heterocycles offer distinct advantages over larger ring systems (e.g., pyrrolidines or piperidines), including enhanced metabolic stability, improved ligand efficiency, and better target selectivity. Over 75% of FDA-approved drugs incorporate nitrogen heterocycles, with azetidine derivatives gaining prominence in therapies spanning oncology, immunology, and infectious diseases [5]. Notable examples include Baricitinib (JAK inhibitor), Delafloxacin (antibiotic), and Siponimod (immunomodulator), all leveraging the azetidine scaffold’s ability to modulate pharmacokinetic profiles while maintaining low molecular weight [2] [5]. The scaffold’s inherent ring strain (≈26 kcal/mol) enhances synthetic versatility for functionalization, enabling tailored interactions with biological targets [5] [6].
Azetidine derivatives exhibit superior physicochemical properties relative to larger N-heterocyclic counterparts. Key attributes include:
Table 1: Physicochemical Comparison of Azetidine vs. Common N-Heterocycles
Parameter | Azetidine | Pyrrolidine | Piperidine |
---|---|---|---|
Ring Size | 4-membered | 5-membered | 6-membered |
Ring Strain (kcal/mol) | ≈26 | ≈5 | ≈0 |
pKa (Conjugate Acid) | 11.3 | 11.3 | 11.2 |
PSA Contribution (Ų) | 12 | 23 | 29 |
Data synthesized from azetidine property analyses [5] [6]
Recent synthetic breakthroughs have enabled efficient azetidine derivatization. Photochemical [3+1] cycloadditions and transition-metal-catalyzed C–H activation permit gram-scale synthesis of complex azetidine building blocks [3] [5]. For example, Cu-catalyzed azetidine synthesis via radical cascade cyclization achieves >90% enantiomeric excess, crucial for chiral drug development [5]. These advances address historical limitations in accessing enantioenriched azetidines, positioning them as versatile scaffolds for lead optimization [6].
Sulfonyl (–SO₂R) and sulfanyl (–SR) groups impart distinct electronic and steric properties that profoundly influence ligand-target interactions:
Metabolic Resistance: Sulfonyl groups resist oxidative metabolism, extending plasma half-lives compared to alkyl chains [7].
Sulfanyl Group Contributions:
Table 2: Bioactivity Profiles of Sulfonyl/Sulfanyl-Functionalized Azetidines
Compound Class | Target | Key Functionalization | Activity Enhancement |
---|---|---|---|
Azetidine sulfonamide JAK inhibitors | JAK1/STAT pathway | 3-(Arylsulfonyl)azetidine | 5-fold ↑ selectivity over JAK3 [2] |
Penaresidin B analogs | Cholinergic receptors | 2-(Methylsulfanyl)azetidine | 3-fold ↑ acetylcholine affinity [5] |
Spirocyclic azetidine libraries | CNS targets | 3-(Ethanesulfonyl)azetidine | 80% BBB penetration in rodent models [6] |
Synthetic methodologies for sulfonyl/sulfanyl incorporation include:
The hybrid structure 3-(ethanesulfonyl)-1-[3-(methylsulfanyl)benzoyl]azetidine embodies a strategic merger of complementary pharmacophoric elements:
Table 3: Design Strategy for Dual-Functionalized Azetidine Derivatives
Structural Feature | Role in Bioactivity | Synthetic Accessibility |
---|---|---|
Azetidine Core | • Rigid scaffold reducing conformational penalty• Improved solubility vs. carbocyclic analogs | High via β-amino alcohol cyclization [6] |
C3-Ethanesulfonyl | • Strong H-bond acceptor• Enhances plasma stability | Late-stage sulfonylation of azetidin-3-ol [8] |
N1-[3-(Methylsulfanyl)benzoyl] | • Tunable lipophilicity (LogP +0.8)• S-oxidation prodrug potential | Schotten-Baumann acylation [9] |
Synthetic routes to analogous structures leverage:
This molecular architecture represents a versatile template for probing structure-activity relationships in enzyme inhibition (e.g., kinases, proteases) and GPCR modulation, where balanced hydrophilicity/lipophilicity is critical for target engagement [5] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: